molecular formula C14H15N3O3 B142747 4-(4-N-Maleimidophenyl)butyric acid hydrazide CAS No. 143379-89-9

4-(4-N-Maleimidophenyl)butyric acid hydrazide

Cat. No.: B142747
CAS No.: 143379-89-9
M. Wt: 273.29 g/mol
InChI Key: ZMRMMAOBSFSXLN-UHFFFAOYSA-N
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Mechanism of Action

The maleimide group in MPBH reacts with sulfhydryl groups to form stable thioether linkages . The hydrazide group conjugates to oxidized sugars of glycoproteins and carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-N-Maleimidophenyl)butyric acid hydrazide typically involves the reaction of 4-(4-N-maleimidophenyl)butyric acid with hydrazine. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

4-(4-N-Maleimidophenyl)butyric acid hydrazide is unique due to its dual functionality, allowing it to react with both sulfhydryl and carbonyl groups. Similar compounds include:

These compounds share similar functionalities but differ in their spacer arm lengths and reactivity profiles, making this compound a versatile tool in various applications .

Properties

IUPAC Name

4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c15-16-12(18)3-1-2-10-4-6-11(7-5-10)17-13(19)8-9-14(17)20/h4-9H,1-3,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMRMMAOBSFSXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)NN)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162401
Record name 4-(4-N-Maleimidophenyl)butyric acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143379-89-9
Record name 4-(4-N-Maleimidophenyl)butyric acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143379899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-N-Maleimidophenyl)butyric acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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